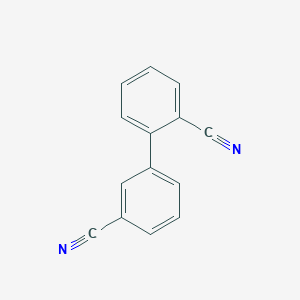

2,3'-Dicyanobiphenyl

Description

Properties

IUPAC Name |

2-(3-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCLHKQNHIAZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362606 | |

| Record name | 2,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42289-51-0 | |

| Record name | 2,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme Summary

| Step | Reagents & Conditions | Product Type |

|---|---|---|

| 1 | Ethyl aroylpyruvate + malononitrile, EtOH/H2O, r.t. | Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives |

| 2 | Further chemical modifications (e.g., decarboxylation) | This compound derivatives |

Nitration and Reduction of Dinitrobiphenyl Precursors

Another classical synthetic route involves multi-step nitration and reduction of biphenyl derivatives:

- Starting material: 4,4'-Dicyano-3,3'-dinitrobiphenyl.

- Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in tetrahydrofuran at elevated temperature and pressure (e.g., 55 psi, 70°C) for about 1 hour.

- Outcome: Conversion of dinitro groups to diamino groups, which can be further transformed to cyano groups or used as intermediates for functionalization.

This method is useful for preparing amino-substituted dicyanobiphenyls that can be converted to this compound via diazotization and Sandmeyer-type reactions.

Summary Table of Preparation Methods

Research Findings and Analysis

- The reaction of ethyl aroylpyruvates with malononitrile is a mild, efficient, and scalable method providing good yields of dicyanobiphenyl derivatives without harsh reagents or extreme conditions.

- The nitration followed by reduction route provides access to amino-substituted intermediates that can be further functionalized, though it involves multiple steps and handling of nitro compounds.

- Cross-coupling methods offer regioselective control but require careful selection of catalysts and ligands to avoid side reactions.

- The choice of method depends on available starting materials, desired substitution pattern, and scale.

Additional Notes

- The nitrile groups in this compound exhibit characteristic IR absorption bands near 2230 cm⁻¹, useful for monitoring reaction progress.

- Purification often involves crystallization or column chromatography, depending on the synthetic route and impurities.

- Hydrogenation catalysts such as 5% Pd on carbon are effective for reduction steps in nitration-based syntheses.

Chemical Reactions Analysis

Types of Reactions: 2,3’-Dicyanobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,3’-Dicyanobiphenyl has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties

Mechanism of Action

The mechanism of action of 2,3’-dicyanobiphenyl involves its interaction with molecular targets through its cyano groups and aromatic rings. These interactions can affect various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the cyano groups can coordinate with metal ions, forming stable complexes .

Comparison with Similar Compounds

Key Findings :

- Substituent Effects: The cyano groups in DCBP enhance Lewis acid (ZnCl₂) templating during CTF synthesis, creating micropores and mesopores. In contrast, chlorinated analogs (e.g., 2,2'-dichlorobiphenyl) lack functional groups for polymerization and are primarily studied as pollutants .

- Spatial Arrangement: The asymmetric 2,3'-substitution in DCBP promotes cross-linking and structural diversity in CTFs compared to symmetric 1,4-dicyanobenzene .

Functional Analogs: Dicyanoaromatic Compounds

Table 2: Performance of Dicyanoaromatics in Coordination Chemistry

| Compound | Metal Ion | Structure | Application |

|---|---|---|---|

| 2,3'-Dicyanobiphenyl | Cu(II) | 2D tetrazole network | High-energy materials |

| 5,5′-Dicyanobiphenyl-3,3′-bipyridine | Cu(II) | 2D coordination polymer | Catalysis, sensing |

| 1,4-Dicyanobenzene | None (CTF monomer) | Microporous framework | Gas storage, separation |

Key Findings :

- Coordination Capacity: DCBP’s biphenyl backbone allows for extended conjugation, facilitating the formation of stable 2D metal-organic frameworks (MOFs). In contrast, 1,4-dicyanobenzene lacks the steric bulk needed for complex coordination geometries .

- Thermal Stability: DCBP-based CTFs exhibit higher thermal stability (>500°C) than polymers derived from aliphatic dicyano compounds due to their rigid aromatic core .

Biological Activity

2,3'-Dicyanobiphenyl is an organic compound characterized by two benzene rings connected by a single bond, with cyano groups attached at the 2 and 3' positions. This unique structure imparts distinct chemical properties that have garnered attention in various fields of research, particularly in biology and medicine.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism is believed to involve the interaction of cyano groups with microbial cellular components, disrupting essential functions.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cells. For instance, one study highlighted the effectiveness of a specific derivative in inhibiting cell proliferation in breast cancer cell lines. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound for antibiotic development.

- Anticancer Activity : In another investigation, a derivative of this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and DNA fragmentation being identified as key factors in inducing apoptosis .

The biological activity of this compound is primarily attributed to its cyano groups and aromatic structure. These features enable the compound to interact with various biological targets:

- Cytotoxicity : The cyano groups can form stable complexes with metal ions within cells, leading to the disruption of metal-dependent enzymes.

- Signal Pathway Modulation : The compound may influence key signaling pathways involved in cell growth and apoptosis through receptor interactions or enzyme inhibition.

Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 2,3'-dicyanobiphenyl with high purity?

- Methodology : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions, followed by cyanation using copper(I) cyanide or palladium-catalyzed cyanation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Parameters : Optimize temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) to minimize byproducts like dehalogenated intermediates.

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodology : Use a combination of 1H/13C NMR (e.g., distinct aromatic proton splitting patterns in CDCl3) and FT-IR (C≡N stretch at ~2230 cm⁻¹). For ambiguous cases, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides precise molecular ion confirmation. Cross-validate with single-crystal X-ray diffraction to resolve steric or electronic ambiguities .

Q. What environmental persistence metrics are relevant for studying this compound in ecological systems?

- Methodology : Assess biodegradation using OECD 301B (Ready Biodegradability Test) and photolysis under simulated sunlight (λ > 290 nm). Quantify half-lives via HPLC-UV and monitor metabolites (e.g., cyanophenols) using LC-QTOF-MS . Include controls for abiotic degradation (e.g., dark conditions) .

Advanced Research Questions

Q. How can conflicting computational and experimental data on the dipole moment of this compound be resolved?

- Methodology :

Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model dipole moments.

Validate experimentally via Stark spectroscopy in a nonpolar solvent (e.g., cyclohexane) to minimize solvent effects.

Analyze discrepancies by adjusting computational parameters (e.g., solvent polarity models, basis set size) .

Q. What experimental design optimizes crystallization of this compound for X-ray diffraction studies?

- Methodology :

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to induce nucleation.

- Crystallography : Use a SuperNova diffractometer (CuKα radiation, λ = 1.54184 Å) for data collection. Refine structures with ShelXL (full-matrix least-squares on F²) and visualize via Olex2 . Ensure Rint < 0.05 for data quality .

- Thermal Analysis : Confirm stability via TGA-DSC to rule out phase transitions during measurement.

Q. How do steric effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates with dienophiles (e.g., maleic anhydride) using in situ FT-IR .

- Computational Modeling : Apply frontier molecular orbital (FMO) theory at the M06-2X/def2-TZVP level to predict reactive sites.

- Isotopic Labeling : Use 13C-labeled reactants to track bond formation via NMR .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity values for this compound across studies?

- Methodology :

Standardize Assays : Use OECD-guided acute toxicity tests (e.g., Daphnia magna EC50) with controlled pH (7.4 ± 0.2) and temperature (25°C).

Meta-Analysis : Apply Cochran’s Q test to evaluate heterogeneity in historical data. Exclude outliers using Grubbs’ test (α = 0.05).

Cross-Validation : Compare cytotoxicity (e.g., MTT assay on HepG2 cells) with computational predictions (e.g., ECOSAR v2.0 ) .

Methodological Resources

- Structural Data : PubChem CID (accessible via https://pubchem.ncbi.nlm.nih.gov ) provides validated spectroscopic and crystallographic data .

- Crystallography Tools : ShelXL and Olex2 workflows are documented in De Gruyter’s crystallography protocols .

- Environmental Fate Models : Use EPI Suite for biodegradation and bioaccumulation predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.